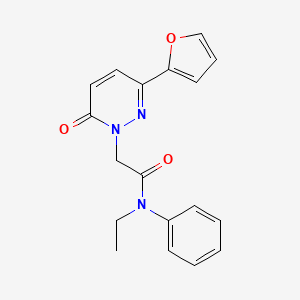
N-ethyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-ETHYL-2-[3-(2-FURYL)-6-OXO-1(6H)-PYRIDAZINYL]-N~1~-PHENYLACETAMIDE is a complex organic compound that features a pyridazine ring fused with a furan ring
Preparation Methods
The synthesis of N1-ETHYL-2-[3-(2-FURYL)-6-OXO-1(6H)-PYRIDAZINYL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with furfural or its derivatives.
N-ethylation and N-phenylation: These steps involve the alkylation and arylation of the nitrogen atoms in the pyridazine ring using ethyl halides and phenyl halides, respectively.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
N~1~-ETHYL-2-[3-(2-FURYL)-6-OXO-1(6H)-PYRIDAZINYL]-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The pyridazine ring can be reduced to dihydropyridazine derivatives using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N~1~-ETHYL-2-[3-(2-FURYL)-6-OXO-1(6H)-PYRIDAZINYL]-N~1~-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of N1-ETHYL-2-[3-(2-FURYL)-6-OXO-1(6H)-PYRIDAZINYL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds to N1-ETHYL-2-[3-(2-FURYL)-6-OXO-1(6H)-PYRIDAZINYL]-N~1~-PHENYLACETAMIDE include other heterocyclic compounds with fused ring systems, such as:
Ethyl 3-(2-furyl)propenoate: A compound with a furan ring and a propenoate group, used in flavoring and fragrance applications.
Furfuryl propionate: Another furan derivative used in the food industry.
The uniqueness of N1-ETHYL-2-[3-(2-FURYL)-6-OXO-1(6H)-PYRIDAZINYL]-N~1~-PHENYLACETAMIDE lies in its specific combination of a pyridazine and furan ring, which imparts distinct chemical and biological properties not found in simpler furan derivatives.
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-ethyl-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H17N3O3/c1-2-20(14-7-4-3-5-8-14)18(23)13-21-17(22)11-10-15(19-21)16-9-6-12-24-16/h3-12H,2,13H2,1H3 |
InChI Key |
OPDHRUXUCMMEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















